3-hydroxy-2H-pyran-2-one
Overview
Description
3-hydroxy-2H-pyran-2-one, also known as coumarin, is an organic compound with the molecular formula C5H4O3. It is a white crystalline solid that can also appear as a pale yellow to brown crystalline powder. This compound is known for its vanilla-like aroma and is soluble in ethanol, methanol, ether, and chloroform, but poorly soluble in water .
Mechanism of Action
Target of Action
3-Hydroxy-2H-pyran-2-one, also known as coumarin , is an organic compound that interacts with various biological targets.
Mode of Action
It is known that the compound can undergo various chemical reactions, which may influence its interaction with biological targets .
Biochemical Pathways
Many pyrone-based derivatives are biocompatible and possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity .
Pharmacokinetics
It’s known that the compound is soluble in ethanol, methanol, ether, and chloroform, but poorly soluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
Many pyrone-based derivatives, which this compound is a part of, are known to possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the polarity of its environment . Furthermore, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
3-hydroxy-2H-pyran-2-one can be synthesized through various methods. One common synthetic route involves the condensation reaction of malic acid and acetic anhydride under acidic conditions . Another method includes the preparation from C6 aldaric acids through a series of chemical transformations . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-hydroxy-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-3 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxy and keto derivatives .
Scientific Research Applications
3-hydroxy-2H-pyran-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-hydroxy-2H-pyran-2-one is similar to other compounds like 4-hydroxy-2H-pyran-2-one and 6-hydroxy-2H-pyran-2-one. it is unique due to its specific structural features and reactivity. Similar compounds include:
4-hydroxy-2H-pyran-2-one: Known for its bioactivity and use in organic synthesis.
6-hydroxy-2H-pyran-2-one: Exhibits different reactivity due to the position of the hydroxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
3-hydroxypyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRKYKMVQPYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197924 | |
Record name | 2H-Pyran-4-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxy-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
496-64-0 | |
Record name | 3-Hydroxy-2-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-4-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBW7DM4PJL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxy-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
Record name | 3-Hydroxy-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 3-hydroxy-2H-pyran-2-one from C6 aldaric acids?
A1: This research presents a novel approach to synthesizing this compound, a valuable chemical building block, from renewable resources. C6 aldaric acids, derived from biomass, offer a sustainable alternative to traditional petroleum-based precursors. This method utilizes readily available starting materials and proceeds through a straightforward synthetic pathway, potentially leading to a more environmentally friendly and cost-effective production of this compound [].
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